molecular formula C10H15NO B098238 2-(4-Methoxy-3-methylphenyl)ethylamine CAS No. 18149-08-1

2-(4-Methoxy-3-methylphenyl)ethylamine

Cat. No. B098238
CAS RN: 18149-08-1
M. Wt: 165.23 g/mol
InChI Key: NBFFCNUWKJZAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07319104B2

Procedure details

A solution of methyl 2-methyl-4-[(E)-2-nitroethenyl]phenyl ether (7.89 g; 40.88 mmol) in dry THF (50 ml) was added to borane (245 ml of 1M solution in THF; 245 mmol), under nitrogen, dropwise over 20 minutes. The reaction mixture was then heated to 90C. After 14 hr it was cooled to rt and ice-cold water (100 ml) was added dropwise over 30 minutes. The pH was adjusted to ˜2 with 1N HCl and heated to reflux for 5 hr. Upon cooling, the reaction mixture was extracted with ethyl ether (2×300 ml) and the ether phases were discarded. The pH of the aqueous phase was adjusted to 10 with 1N NaOH and extracted with ethyl ether (2×200 ml). The combined organic phases were dried over MgSO4, filtered and concentrated to provide 2-(4-methoxy-3-methylphenyl)ethanamine (5.46 g; 81% yield), which was used without any further purification.
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
90C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[N+:10]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:13][CH3:14].B.Cl>C1COCC1>[CH3:14][O:13][C:3]1[CH:4]=[CH:5][C:6]([CH2:8][CH2:9][NH2:10])=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
7.89 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)\C=C\[N+](=O)[O-])OC
Name
Quantity
245 mL
Type
reactant
Smiles
B
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
90C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl ether (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.